molecular formula C22H25ClFN3O3 B2371399 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide CAS No. 1797872-71-9

4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Cat. No. B2371399
CAS RN: 1797872-71-9
M. Wt: 433.91
InChI Key: AFQCMJTVQYYNOD-UHFFFAOYSA-N
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Description

4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H25ClFN3O3 and its molecular weight is 433.91. The purity is usually 95%.
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Scientific Research Applications

Oxindole Synthesis via Palladium-catalyzed CH Functionalization

The compound plays a role in the synthesis of oxindole through palladium-catalyzed CH functionalization. This process is crucial in medicinal chemistry, particularly in synthesizing enzyme inhibitors like serine palmitoyl transferase inhibitor 7, demonstrating its importance in the field of organic synthesis and medicinal chemistry (Magano et al., 2014).

Synthesis of PET Radiotracers

This compound is integral in synthesizing PET radiotracers, particularly for studying CB1 cannabinoid receptors in the animal brain. This highlights its significance in neuropharmacology and imaging, aiding in understanding and visualizing biological processes in the brain (Katoch-Rouse & Horti, 2003).

Carbon-11 Labeled Carboxamide Derivatives for PET Dopamine D3 Receptor Radioligands

In neuropharmacology, this compound contributes to the synthesis of carbon-11 labeled carboxamide derivatives. These derivatives are potential PET radioligands for imaging dopamine D3 receptors, essential for studies in neuroscience and psychopharmacology (Gao et al., 2008).

Synthesis of Novel Anti-Inflammatory and Analgesic Agents

The compound aids in synthesizing novel heterocyclic compounds with anti-inflammatory and analgesic activities. This application is crucial in drug development, particularly in creating new therapeutic agents for pain and inflammation management (Abu‐Hashem et al., 2020).

Aurora Kinase Inhibitor for Cancer Treatment

This compound is used in synthesizing Aurora kinase inhibitors, potentially useful in cancer treatment. Such applications underscore its role in oncology and drug discovery for cancer therapies (ヘンリー,ジェームズ, 2006).

Synthesis of Calcium-Channel-Blocking and Antihypertensive Agents

It is also involved in the synthesis of calcium-channel blockers and antihypertensive agents. This application is critical in cardiovascular pharmacology, offering potential treatments for hypertension and related disorders (Shanklin et al., 1991).

Synthesis of Antimicrobial and Analgesic Compounds

The compound contributes to the synthesis of antimicrobial and analgesic compounds. This demonstrates its relevance in the development of new drugs for treating infections and pain management (Nosova et al., 2020).

properties

IUPAC Name

4-[[[2-(2-chloro-6-fluorophenyl)acetyl]amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClFN3O3/c1-30-20-8-3-2-7-19(20)26-22(29)27-11-9-15(10-12-27)14-25-21(28)13-16-17(23)5-4-6-18(16)24/h2-8,15H,9-14H2,1H3,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQCMJTVQYYNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)CC3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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